molecular formula C18H16N2O4S2 B2968250 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide CAS No. 637318-90-2

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide

Cat. No.: B2968250
CAS No.: 637318-90-2
M. Wt: 388.46
InChI Key: HUJJYUWTLOXNCP-RVDMUPIBSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 5-membered heterocyclic ring containing sulfur, nitrogen, and oxygen. Its structure includes a furan-2-ylmethylene group at the 5-position of the thiazolidinone core and a butanamide chain terminating in an N-(3-hydroxyphenyl) substituent . The hydroxyl group on the phenyl ring introduces polarity and hydrogen-bonding capacity, distinguishing it from analogues with nonpolar or electron-withdrawing substituents.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-13-5-1-4-12(10-13)19-16(22)7-2-8-20-17(23)15(26-18(20)25)11-14-6-3-9-24-14/h1,3-6,9-11,21H,2,7-8H2,(H,19,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJYUWTLOXNCP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C17H15N3O3S2
  • Molecular Weight : 373.45 g/mol

The structural features of the compound contribute to its biological activity, particularly the thioxothiazolidine ring and the furan moiety, which are known for their interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical biochemical pathways, including proteases and kinases.
  • Antioxidant Activity : It has shown potential as an antioxidant, reducing oxidative stress in cells.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis through caspase activation pathways.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that they exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Species Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 mg/mL
Escherichia coli32 mg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notable findings include:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.16 to 0.42 µM.
Cell Line IC50 (µM)
MCF-70.16
A5490.42

Mechanistically, it is believed that the compound induces apoptosis via caspase pathways and inhibits key signaling proteins such as c-Met and Ron tyrosine kinases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays that measure lipid peroxidation inhibition. Results indicate a strong potential for protecting cells against oxidative damage.

Case Studies

  • Study on Antiproliferative Effects : A study synthesized several derivatives of thiazolidinone and evaluated their antiproliferative activity in human leukemia cell lines. Results indicated that compounds with specific substitutions exhibited moderate to strong antiproliferative effects, highlighting the importance of functional groups in enhancing biological activity .
  • Antimicrobial Evaluation : Another study focused on synthesizing new rodanin derivatives and assessing their antimicrobial effects against biofilm-forming bacteria. The results demonstrated significant antibacterial activity and provided insights into the mechanisms underlying biofilm inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Variations

The target compound shares a common thiazolidinone scaffold with a furan-2-ylmethylene group and a butanamide side chain. Key differences lie in the aromatic substituents on the terminal phenyl ring, which significantly influence physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogues
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Biological Implications
Target: N-(3-hydroxyphenyl) C18H16N2O4S2* ~400 (estimated) 3-hydroxyphenyl group Enhanced solubility, H-bond donor
N-(4-ethoxyphenyl) C19H20N2O4S2 412.5 4-ethoxyphenyl Lipophilic, electron-donating
N-(pyridin-2-yl) C17H15N3O3S2 373.45 Pyridin-2-yl Basic nitrogen, π-π interactions
N-(2-hydroxy-5-nitrophenyl) C18H15N3O6S2 433.5 2-hydroxy-5-nitrophenyl Strongly electron-withdrawing, nitro
N-(4-nitrophenyl) C18H15N3O5S2 417.5 4-nitrophenyl Electron-withdrawing, planar structure
N-(3-hydroxyphenyl) (different core) C20H18N2O3S2 398.5 4-methylbenzylidene (thiazolidinone variant) Altered lipophilicity, steric effects

*Note: Molecular formula estimated based on structural analogy to .

Physicochemical Properties

  • Electron Effects : The hydroxyl group is moderately electron-withdrawing, whereas ethoxy () and nitro () groups exhibit stronger electron-donating or withdrawing effects, respectively. These differences impact reactivity and binding to biological targets .
  • Molecular Weight : The target compound (~400 g/mol) falls within the range of its analogues (373–433 g/mol), adhering to Lipinski’s rule for drug-likeness .

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